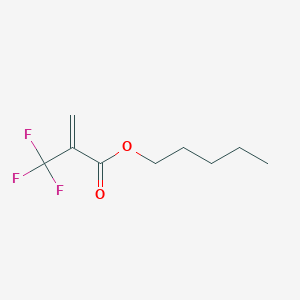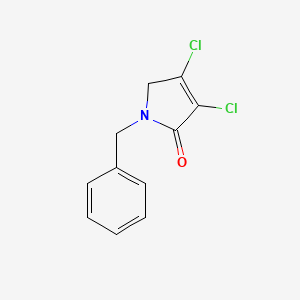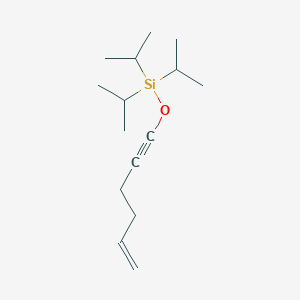![molecular formula C8H8O2S B14229793 2-[2-(Hydroxysulfanyl)ethenyl]phenol CAS No. 500588-58-9](/img/structure/B14229793.png)
2-[2-(Hydroxysulfanyl)ethenyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Hydroxysulfanyl)ethenyl]phenol is an organic compound that belongs to the class of phenols. Phenolic compounds are characterized by the presence of a hydroxyl group attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes both a hydroxyl group and a sulfanyl group attached to an ethenyl chain, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Hydroxysulfanyl)ethenyl]phenol can be achieved through several methodsThe reaction conditions typically require a strong base and a polar solvent to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the Hock process, which involves the oxidation of cumene to produce phenol, can be adapted to introduce the sulfanyl and ethenyl groups through subsequent reactions .
化学反应分析
Types of Reactions
2-[2-(Hydroxysulfanyl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones, which are valuable in redox reactions.
Reduction: The sulfanyl group can be reduced to form thiols, which are useful in various biochemical applications.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium nitrosodisulfonate and Fremy’s salt.
Reduction: Reducing agents such as sodium borohydride and tin(II) chloride are often used.
Substitution: Electrophilic reagents like halogens, nitric acid, and sulfuric acid are used under acidic conditions.
Major Products
Quinones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Phenols: Formed through electrophilic aromatic substitution reactions.
科学研究应用
2-[2-(Hydroxysulfanyl)ethenyl]phenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-[2-(Hydroxysulfanyl)ethenyl]phenol involves its ability to donate hydrogen atoms from the hydroxyl group, thereby neutralizing free radicals and preventing oxidative damage. The sulfanyl group also plays a role in metal chelation, which enhances its antioxidant properties . The compound interacts with various molecular targets, including enzymes and cell signaling pathways, to exert its effects .
相似化合物的比较
Similar Compounds
Phenol: A simpler compound with only a hydroxyl group attached to the aromatic ring.
Thiophenol: Contains a sulfanyl group attached to the aromatic ring but lacks the hydroxyl group.
Hydroquinone: Contains two hydroxyl groups attached to the aromatic ring but lacks the sulfanyl group.
Uniqueness
2-[2-(Hydroxysulfanyl)ethenyl]phenol is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications .
属性
CAS 编号 |
500588-58-9 |
|---|---|
分子式 |
C8H8O2S |
分子量 |
168.21 g/mol |
IUPAC 名称 |
2-(2-hydroxysulfanylethenyl)phenol |
InChI |
InChI=1S/C8H8O2S/c9-8-4-2-1-3-7(8)5-6-11-10/h1-6,9-10H |
InChI 键 |
XUEIPUIBSXUQIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C=CSO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


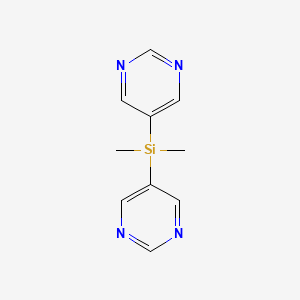
![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)
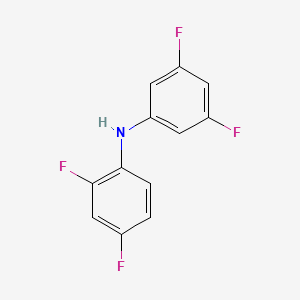
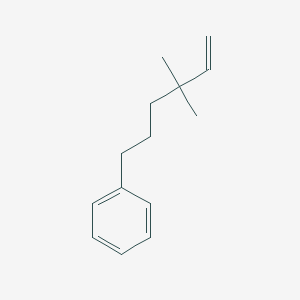
![2-[(8-Chlorooct-2-en-1-yl)oxy]oxane](/img/structure/B14229743.png)
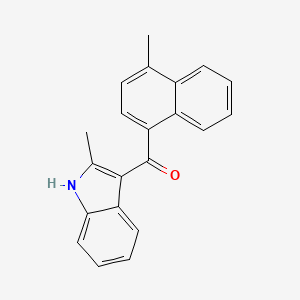
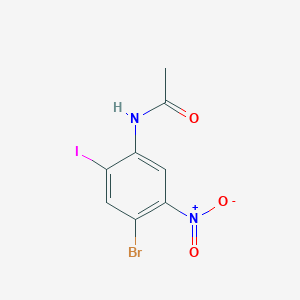
![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)
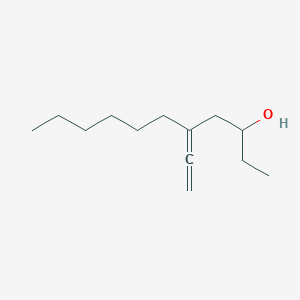
![4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol](/img/structure/B14229767.png)
